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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of passivation techniques aimed at

improving the stability and performance of Germanium Selenide (GeSe) devices. The

protocols detailed below are based on established methods for two-dimensional (2D) materials

and can be adapted for GeSe device fabrication.

Introduction to GeSe Device Instability
Germanium Selenide (GeSe) is a promising 2D material for various electronic and

optoelectronic applications due to its anisotropic nature and suitable bandgap. However, the

performance and long-term stability of GeSe devices are often hindered by environmental

factors. The primary degradation mechanism is the interaction of the GeSe surface with

ambient oxygen and moisture, leading to the formation of unstable native oxides. This results in

the creation of trap states at the semiconductor-dielectric interface, which can degrade device

performance by causing:

Increased off-state current: Trap states can act as leakage pathways.

Reduced carrier mobility: Trapped charges can scatter charge carriers.

Threshold voltage instability: Trapping and de-trapping of charges can cause shifts in the

threshold voltage.
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Hysteresis in transfer characteristics: This is a direct consequence of charge trapping at the

interface.

Passivation of the GeSe surface is therefore crucial to protect it from the environment and to

reduce the density of interface trap states, thereby enhancing device stability and performance.

Key Passivation Techniques for GeSe Devices
Two of the most effective passivation strategies for 2D materials, which are applicable to GeSe,

are encapsulation with hexagonal boron nitride (h-BN) and the deposition of a high-k dielectric

layer like Aluminum Oxide (Al₂O₃) via Atomic Layer Deposition (ALD).

Hexagonal Boron Nitride (h-BN) Encapsulation
Hexagonal boron nitride is an atomically flat, wide-bandgap insulator that is isostructural to

graphene. Its inert surface is free of dangling bonds and charge traps, making it an ideal

material for encapsulating sensitive 2D materials like GeSe.

Benefits of h-BN Encapsulation:

Pristine Interface: The van der Waals interaction between h-BN and GeSe results in a clean

interface with a very low density of trap states.

Environmental Barrier: A full encapsulation with h-BN effectively isolates the GeSe channel

from ambient oxygen and moisture.

Improved Carrier Mobility: By reducing scattering from interface impurities and trapped

charges, h-BN encapsulation can significantly enhance the carrier mobility of the GeSe

channel.[1]

Enhanced Stability: Devices encapsulated with h-BN show improved long-term stability and

reduced degradation over time.[2][3]

Aluminum Oxide (Al₂O₃) Passivation by Atomic Layer
Deposition (ALD)
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Atomic Layer Deposition is a thin-film deposition technique that allows for the growth of highly

uniform and conformal films with atomic-level thickness control. Al₂O₃ is a widely used high-k

dielectric that can serve as both a passivation layer and a gate dielectric.

Benefits of Al₂O₃ Passivation:

Excellent Conformal Coverage: ALD allows for the uniform coating of the entire GeSe flake,

providing a complete barrier against the environment.

Reduction of Dangling Bonds: The precursors used in the ALD process can react with and

passivate dangling bonds on the GeSe surface.

Suppression of Dark Current: In photodetectors, Al₂O₃ passivation has been shown to

significantly reduce dark current by passivating surface states that act as leakage pathways.

[2][4]

Improved Device Performance: Al₂O₃ passivation can lead to a higher on/off ratio and

improved subthreshold swing in field-effect transistors (FETs).

Quantitative Performance Data
The following tables summarize the available quantitative data on the performance

improvement of GeSe and analogous 2D material devices after passivation. It is important to

note that direct comparative studies on GeSe are still emerging.

Table 1: Impact of h-BN Encapsulation on GeSe Carrier Mobility[1]

Material System Carrier Type
Mobility without h-
BN (cm² V⁻¹ s⁻¹)

Mobility with h-BN
(cm² V⁻¹ s⁻¹)

GeSe (with defects) Electron (x-direction) 705.29 1479.11

GeSe (with defects) Electron (y-direction) 701.40 1343.95

GeSe (with defects) Hole (x-direction) 630.85 1031.88

GeSe (with defects) Hole (y-direction) 481.37 864.44

Table 2: Effect of Al₂O₃ Passivation on Dark Current in Germanium Photodetectors[2][4]
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Device Structure Passivation Layer Dark Current at -1V Bias

Ni/Ge Schottky Diode Al₂O₃ >10x higher than GeOx

Ni/Ge Schottky Diode GeOₓ Order of magnitude lower

Ge MSM Photodetector None ~1 µA

Ge MSM Photodetector GeOₓ 97 nA

Experimental Protocols
Protocol 1: Hexagonal Boron Nitride (h-BN)
Encapsulation of GeSe Devices (Dry Transfer Method)
This protocol describes a polymethyl methacrylate (PMMA)-assisted dry transfer method for

encapsulating exfoliated GeSe flakes with h-BN.

Materials and Equipment:

GeSe bulk crystals

h-BN bulk crystals

Si/SiO₂ substrates

Polydimethylsiloxane (PDMS) stamps

Poly(methyl methacrylate) (PMMA)

Solvents: Acetone, Isopropyl Alcohol (IPA)

Micromechanical exfoliation tape

Transfer stage with micromanipulators

Optical microscope

Hot plate
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Procedure:

Substrate Preparation: Clean Si/SiO₂ substrates by sonicating in acetone and IPA for 5

minutes each, followed by drying with a nitrogen gun.

Exfoliation of h-BN and GeSe:

Exfoliate thin flakes of h-BN and GeSe from their respective bulk crystals onto separate

clean Si/SiO₂ substrates using micromechanical exfoliation tape.

Identify suitable thin flakes (monolayer or few-layer) using an optical microscope.

Preparation of the h-BN/PMMA Stack:

Spin-coat a layer of PMMA onto a separate Si wafer.

Mechanically bring a PDMS stamp into contact with the PMMA layer and then slowly peel

it back to pick up the PMMA film.

Using the transfer stage, align the PMMA on the PDMS stamp over the desired h-BN flake

and bring it into contact.

Slowly retract the stamp to pick up the h-BN flake. This creates the h-BN/PMMA/PDMS

stack.

Transfer of Bottom h-BN:

Align the h-BN/PMMA/PDMS stack over the target substrate where the GeSe device will

be fabricated.

Slowly bring the stack into contact with the substrate.

Gently heat the substrate on a hot plate to ~60-80°C to release the PMMA/h-BN from the

PDMS stamp.

Dissolve the PMMA in acetone, leaving the bottom h-BN flake on the substrate.

Transfer of GeSe:
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Repeat the pick-up process (step 3) for the desired GeSe flake.

Align the GeSe/PMMA/PDMS stack over the previously transferred bottom h-BN flake.

Transfer the GeSe flake onto the h-BN as described in step 4.

Transfer of Top h-BN (Encapsulation):

Repeat the pick-up process (step 3) for another h-BN flake that will serve as the top

encapsulation layer.

Align the top h-BN/PMMA/PDMS stack over the GeSe flake.

Transfer the top h-BN flake to complete the encapsulation.

Device Fabrication:

Perform electron-beam lithography to define source and drain contact regions.

Deposit metal contacts (e.g., Cr/Au) using thermal evaporation.

Perform a lift-off process in acetone to remove the unpatterned metal.

Protocol 2: Al₂O₃ Passivation of GeSe Devices by
Atomic Layer Deposition (ALD)
This protocol outlines the deposition of an Al₂O₃ passivation layer on a pre-fabricated GeSe

device.

Materials and Equipment:

GeSe device on a substrate (e.g., Si/SiO₂)

Atomic Layer Deposition (ALD) system

Trimethylaluminum (TMA) precursor

H₂O precursor
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Nitrogen (N₂) gas source

Procedure:

Device Preparation: Fabricate the GeSe device (e.g., FET with source/drain contacts) on a

suitable substrate.

Surface Cleaning (Optional but Recommended):

Prior to loading into the ALD chamber, gently clean the device surface to remove any

organic residues from the fabrication process. A brief, low-power O₂ plasma treatment can

be used, but care must be taken to avoid damaging the GeSe.

ALD Process:

Load the GeSe device into the ALD reactor.

Purge the reactor with N₂ gas.

Heat the substrate to the desired deposition temperature (typically 150-250°C for Al₂O₃ on

2D materials). A lower temperature may be beneficial to prevent damage to the GeSe.

Perform the Al₂O₃ deposition using sequential pulses of TMA and H₂O, separated by N₂

purges. The number of cycles will determine the thickness of the Al₂O₃ film. A typical

growth rate is ~1 Å per cycle.

Step 1: TMA pulse: Introduce TMA into the chamber to react with the GeSe surface.

Step 2: N₂ purge: Purge the chamber with N₂ to remove any unreacted TMA and

byproducts.

Step 3: H₂O pulse: Introduce H₂O vapor to react with the TMA-functionalized surface.

Step 4: N₂ purge: Purge the chamber with N₂ to remove unreacted H₂O and byproducts.

Repeat these four steps for the desired number of cycles to achieve the target Al₂O₃

thickness (e.g., 10-30 nm).
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Post-Deposition Annealing (Optional):

After deposition, the device can be annealed in a N₂ atmosphere at a moderate

temperature (e.g., 200-300°C) to improve the quality of the Al₂O₃ film and the interface.
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Caption: GeSe device degradation pathway due to ambient exposure.
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Caption: Workflow for h-BN encapsulation of GeSe devices.
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Caption: Workflow for Al₂O₃ passivation of GeSe devices via ALD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Passivation of
GeSe Devices to Enhance Stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009391#passivation-techniques-for-improving-gese-
device-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b009391#passivation-techniques-for-improving-gese-device-stability
https://www.benchchem.com/product/b009391#passivation-techniques-for-improving-gese-device-stability
https://www.benchchem.com/product/b009391#passivation-techniques-for-improving-gese-device-stability
https://www.benchchem.com/product/b009391#passivation-techniques-for-improving-gese-device-stability
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b009391?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

